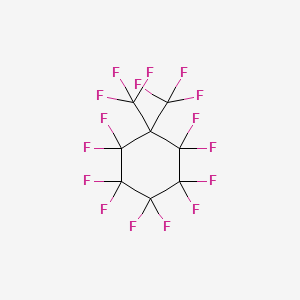
Decafluorobis(trifluoromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decafluorobis(trifluoromethyl)cyclohexane is a highly fluorinated organic compound with the molecular formula C8F16. It is known for its unique chemical structure, which includes ten fluorine atoms and two trifluoromethyl groups attached to a cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decafluorobis(trifluoromethyl)cyclohexane can be synthesized through the thermal decomposition of hydrogen fluoride and caproic acid . The reaction involves heating the reactants to high temperatures, leading to the formation of the desired compound. The process requires careful control of reaction conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of hydrogen fluoride and caproic acid as starting materials remains a common approach, but the process is optimized for efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Decafluorobis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions may lead to the formation of partially fluorinated cyclohexane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated cyclohexane derivatives, which can be further utilized in the synthesis of advanced materials and chemical intermediates .
Applications De Recherche Scientifique
Decafluorobis(trifluoromethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound’s unique properties make it a valuable tool in studying the interactions of fluorinated molecules with biological systems.
Mécanisme D'action
The mechanism by which decafluorobis(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound’s high fluorine content contributes to its stability and resistance to degradation. It can interact with various enzymes and receptors, influencing biological processes and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorocyclohexane: Similar in structure but lacks the trifluoromethyl groups.
Hexafluorobenzene: Contains six fluorine atoms attached to a benzene ring.
Octafluorotoluene: Features eight fluorine atoms and a methyl group attached to a benzene ring.
Uniqueness
Decafluorobis(trifluoromethyl)cyclohexane is unique due to its combination of a cyclohexane ring with ten fluorine atoms and two trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and industrial chemistry .
Propriétés
Numéro CAS |
26637-68-3 |
|---|---|
Formule moléculaire |
C8F16 |
Poids moléculaire |
400.06 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5-decafluoro-6,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8F16/c9-2(10)1(7(19,20)21,8(22,23)24)3(11,12)5(15,16)6(17,18)4(2,13)14 |
Clé InChI |
HWJPHQNEWARZLH-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13428451.png)
![Benzo[d]isothiazol-5-ylboronic acid](/img/structure/B13428454.png)
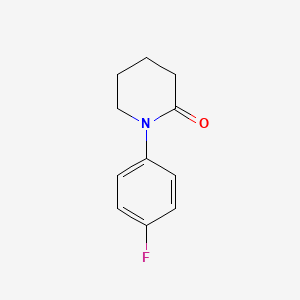
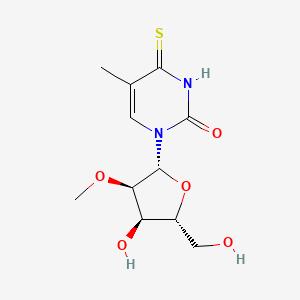
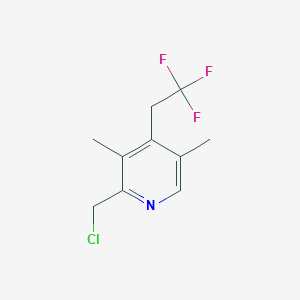
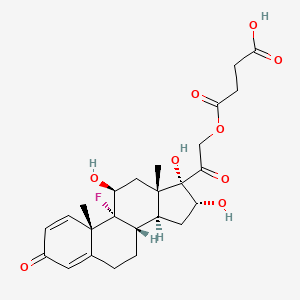
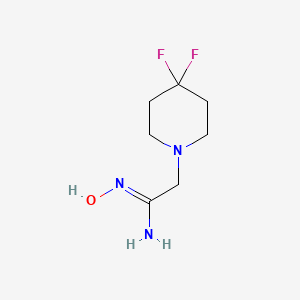
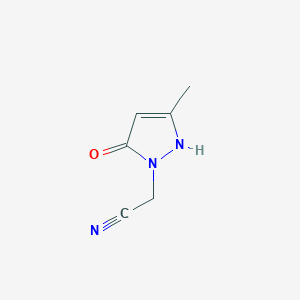
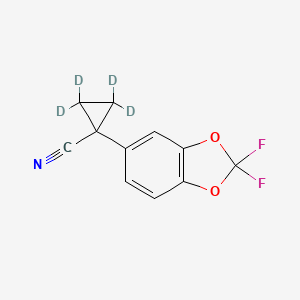
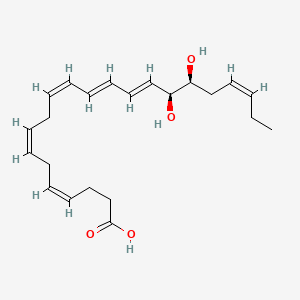
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
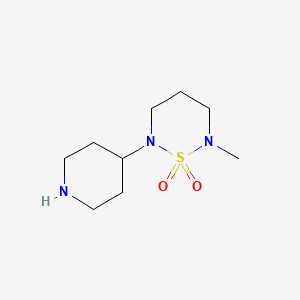
![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
